

Spectroscopic Profile of Diethyl 5-oxononanedioate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl 5-oxononanedioate

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This technical guide provides a detailed overview of the predicted spectroscopic data for **Diethyl 5-oxononanedioate**, a molecule of interest for researchers in organic synthesis and drug development. Due to the limited availability of published experimental data for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of its constituent functional groups and data from structurally related molecules. This guide is intended to serve as a reference for scientists involved in the synthesis and characterization of similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Diethyl 5-oxononanedioate**.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet	4H	-O-CH ₂ -CH ₃
~2.55	Triplet	4H	-CH ₂ -C(O)-CH ₂ -
~2.30	Triplet	4H	-CH ₂ -C(O)O-
~1.90	Quintet	4H	-CH ₂ -CH ₂ -CH ₂ -
~1.25	Triplet	6H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (ppm)	Assignment
~209	C=O (Ketone)
~173	C=O (Ester)
~60.5	-O-CH ₂ -CH ₃
~42.0	-CH ₂ -C(O)-CH ₂ -
~33.0	-CH ₂ -C(O)O-
~20.0	-CH ₂ -CH ₂ -CH ₂ -
~14.2	-O-CH ₂ -CH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~2980-2850	Medium-Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1250-1000	Strong	C-O stretch (ester)

MS (Mass Spectrometry) Data (Predicted)

m/z	Interpretation
258.14	$[M]^+$ (Molecular Ion)
213.11	$[M - OCH_2CH_3]^+$
185.08	$[M - COOCH_2CH_3]^+$
157.08	$[M - CH_2COOCH_2CH_3]^+$
115.05	$[C_5H_7O_2]^+$
87.04	$[CH_2COOCH_2CH_3]^+$
45.03	$[OCH_2CH_3]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are standard procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Diethyl 5-oxononanedioate** (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **1H NMR Spectroscopy:** The 1H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

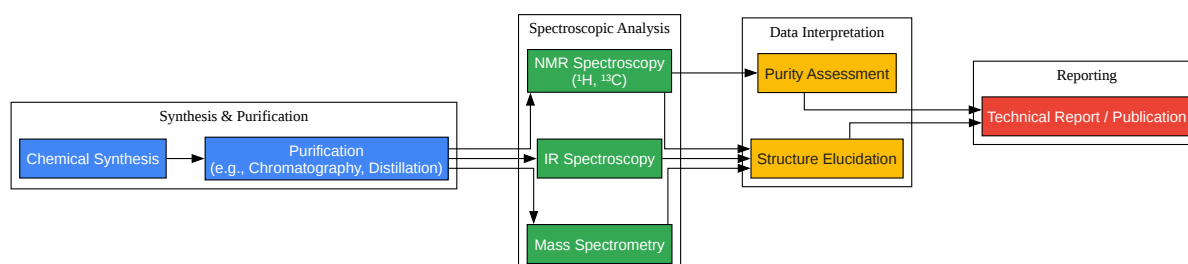
- **Sample Preparation:** A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile organic solvent.
- **Ionization:** Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 5-oxononanedioate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15075706#spectroscopic-data-for-diethyl-5-oxononanedioate-nmr-ir-ms\]](https://www.benchchem.com/product/b15075706#spectroscopic-data-for-diethyl-5-oxononanedioate-nmr-ir-ms)

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